(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a unique substitution pattern. The compound features a benzo[d]thiazole core with a 6-methoxy group, an imino linkage substituted with a 2-bromobenzoyl moiety, and an ethyl acetate ester side chain.
Properties
IUPAC Name |
ethyl 2-[2-(2-bromobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-3-26-17(23)11-22-15-9-8-12(25-2)10-16(15)27-19(22)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBCQDIAVGEKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminobenzenethiol with a suitable α-bromoketone in the presence of a base such as sodium acetate in ethanol.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced by reacting the benzothiazole intermediate with 2-bromobenzoyl chloride in the presence of a base like triethylamine.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine, such as ethylamine, under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as an antibacterial , antifungal , and anticancer agent. The benzothiazole core is known for its ability to interact with various biological targets, making it a valuable candidate in drug development.
Antibacterial and Antifungal Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism typically involves the inhibition of cell wall synthesis in bacteria and fungi, leading to cell death. Studies have shown that compounds similar to (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate effectively inhibit the growth of several pathogenic strains.
Anticancer Activity
In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines. For instance, testing against the MCF-7 breast cancer cell line has revealed promising IC50 values, indicating significant cytotoxicity. The mechanism of action often involves interference with key signaling pathways essential for cancer cell survival and proliferation.
Biological Studies
This compound is utilized in biological assays to explore its effects on cellular pathways and molecular targets. It serves as a tool for understanding the underlying mechanisms of diseases and evaluating the efficacy of potential therapeutic agents.
Case Study: Mechanistic Insights
A study investigating the compound's effect on apoptosis pathways in cancer cells highlighted its ability to activate caspases, which are crucial for programmed cell death. This finding supports its potential as a therapeutic agent in oncology.
Chemical Research
The compound acts as a building block for synthesizing more complex molecules. It is employed in structure-activity relationship (SAR) studies to optimize the biological activity of related compounds.
Synthesis Applications
Researchers have explored its utility in developing new derivatives with enhanced pharmacological properties. The ability to modify the benzothiazole structure allows chemists to tailor compounds for specific therapeutic targets.
Industrial Applications
Beyond medicinal uses, this compound is investigated for potential applications in materials science and chemical processes. Its unique chemical properties may lead to innovations in developing new materials or catalysts.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial and fungal cell wall synthesis, leading to their inhibition and subsequent cell death.
Pathways Involved: It interferes with key signaling pathways in cancer cells, leading to apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole derivatives, focusing on substituents, synthesis, and physicochemical properties.
Substituent Variations on the Benzo[d]thiazole Ring
- 6-Methoxy vs.
- Imino Modifications: The 2-bromobenzoyl group in the target compound adds steric bulk and a halogen atom, which may improve binding affinity in biological systems compared to unsubstituted imino analogs .
Ester Group Influence
- Ethyl vs.
- Benzyl Esters : highlights benzyl esters, which are more lipophilic than alkyl esters, but the target compound’s ethyl group balances solubility and stability .
Research Findings and Limitations
- Structural Insights: Crystallographic data for analogs (e.g., ) suggest that substituent positioning significantly impacts molecular packing and stability.
- Gaps in Evidence : The evidence lacks explicit data on the target compound’s synthesis, biological activity, or Z/E isomerization kinetics. Further studies are needed to explore its pharmacokinetic and thermodynamic properties.
Biological Activity
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The unique structural features of this compound, including the thiazole ring and the bromobenzoyl moiety, suggest potential interactions with various biological targets.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C18H16BrN2O3S
- Molecular Weight : 404.30 g/mol
- Functional Groups :
- Benzothiazole ring
- Bromobenzoyl group
- Ethyl acetate moiety
Biological Activity Overview
Research on benzothiazole derivatives has shown promising results in various biological assays. The following sections detail specific activities associated with this compound.
Anticancer Activity
Benzothiazole derivatives often exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as A431 and A549. The compound this compound is expected to follow this trend due to its structural components.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction, cell cycle arrest |
| B7 | A549 | 1.5 | Inhibition of AKT and ERK pathways |
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of a thiazole ring enhances the compound's ability to interact with microbial targets, potentially leading to effective antibacterial and antifungal activities.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. For example, compounds exhibiting similar structural motifs have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may also possess anti-inflammatory properties.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activities. Among these, a compound structurally similar to this compound demonstrated significant inhibition of cancer cell proliferation and anti-inflammatory effects ( ).
- Mechanistic Insights : Research on related compounds has revealed that they can inhibit critical signaling pathways involved in cancer progression, such as the AKT and ERK pathways ( ). This insight provides a rationale for further exploration of this compound in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
